(2R,3S)-E1R

sigma-1 receptor positive allosteric modulator stereochemistry

Procuring the wrong E1R enantiomer introduces uncontrolled variables in sigma-1 receptor (Sig1R) assays. The S-configuration antipodes exhibit significantly weaker PAM effects, diluting pharmacological signals. - (2R,3S)-E1R: Active C-4 R-configuration; 38% [³H]DTG binding enhancement at 10 μM - Validated in vivo: 1-10 mg/kg i.p., passive avoidance test; blocked by NE-100 - Reference standard for fluorinated analogs & anti-seizure research - No locomotor effects in open-field test; suitable positive control

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B15618572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-E1R
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m1/s1
InChIKeyZTGRWYMPQCQTHD-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-E1R: Sig1R PAM for Cognitive Research


(2R,3S)-E1R (CAS 1424832-60-9) is the (4R,5S) stereoisomer of methylphenylpiracetam, a pyrrolidinone-class positive allosteric modulator (PAM) of the sigma-1 receptor (Sig1R). It is one of four enantiomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, differentiated by its R-configuration at the C-4 chiral centre [1]. This compound is used exclusively in research settings to study cognition, memory disorders, and Sig1R-mediated neuronal plasticity [2].

Chiral reference-standard workflow for Sig1R PAM studies
Cognition model research context (memory, passive avoidance)
Sig1R pathway modulation tool compound

Stereochemical Specificity of (2R,3S)-E1R


The four enantiomers of E1R are not functionally interchangeable. The stereochemistry at the C-4 and C-5 positions of the pyrrolidin-2-one ring directly determines the magnitude of positive allosteric modulation at the sigma-1 receptor. The R-configuration at C-4 is critical for potentiation of Sig1R agonist activity; S-configuration antipodes exhibit significantly weaker PAM effects [1]. Procuring a racemic mixture or an incorrect enantiomer introduces uncontrolled variables in experiments that rely on Sig1R modulation, as the S-enantiomers can dilute or mask the pharmacological signal of the active R-forms [1]. This stereochemical dependence mirrors the well-characterized pharmacology of phenylpiracetam, where only the R-enantiomer (R-phenylpiracetam) demonstrates the desired pharmacological profile [1].

Target Compound
Potential Substitute / Risk
(2R,3S)-E1R (R-configuration at C-4)
Racemic E1R or (S)-enantiomer – S-configuration may dilute or mask Sig1R PAM signal
Selective Sig1R positive allosteric modulator
Piracetam / phenylpiracetam – broader pharmacological profiles may confound Sig1R-specific readouts

(2R,3S)-E1R Comparative Evidence


Stereochemical Influence on Sig1R PAM Efficacy

In the electrically stimulated rat vas deferens assay, (4R,5S)- and (4R,5R)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamides (R-configuration at C-4) enhanced the effect of the Sig1R agonist PRE-084 significantly more than their (4S,5R)- and (4S,5S)- optical antipodes. The (2R,3S)-E1R enantiomer, corresponding to the (4R,5S) configuration, belongs to the more effective R-configuration group [1]. While quantitative EC50 values are not publicly available from this study, the abstract explicitly states that R-configuration enantiomers were 'more effective positive allosteric modulators of sigma-1 receptor than were their optical antipodes' [1].

Stereochemical PAM efficacy
Class-level
(4R,5S) group: more effective PAM
(4S,5R/S) group: less effective PAM
Enantiomer attribution is essential for Sig1R PAM studies.
Exact EC50 not reported; R/S difference is qualitative.
sigma-1 receptor positive allosteric modulator stereochemistry

Sig1R Target Selectivity vs Racetams

In a radioligand binding panel, E1R at 10 μM concentration did not inhibit or enhance radioligand binding by more than 20% for any target tested, with the sole exception of the sigma receptor. At the sigma receptor, 10 μM E1R increased specific binding of the non-selective radioligand [³H]1,3-di(2-tolyl)guanidine by 38% in Jurkat cells [1]. This contrasts with earlier-generation racetams like piracetam and phenylpiracetam, which exhibit broader or less characterized pharmacological profiles [2].

Sigma receptor selectivity
Reported
E1R at 10 μM: sigma receptor modulation +38%
Racetams: broader profiles, no single-target selectivity
Supports Sig1R-specific target engagement studies.
Selectivity index not quantified; based on binding panel.
target selectivity sigma-1 receptor off-target profiling

PRE-084 Potentiation Confirms PAM Activity

E1R alone did not influence contractions of electrically stimulated rat vas deferens. However, pretreatment with E1R significantly enhanced the effect of the selective sigma-1 receptor agonist PRE-084, while having no influence on effects induced by the sigma-2 receptor agonist PB28 [1]. This confirms that E1R acts specifically as a Sig1R PAM without intrinsic agonist activity, a property that distinguishes it from direct Sig1R agonists which may cause receptor desensitization.

Sig1R vs Sig2R PAM
Reported
Enhances PRE-084 (Sig1R) effect
No effect on PB28 (Sig2R) effect
Confirms Sig1R-selective PAM mechanism without intrinsic agonism.
Qualitative only; no potentiation ratio reported.
PRE-084 vas deferens functional PAM activity

Scopolamine-Induced Cognitive Deficit Reversal

In a mouse passive avoidance test, E1R administered intraperitoneally at doses of 1, 5, and 10 mg/kg significantly reversed scopolamine-induced impairment of passive avoidance retention (p<0.05 vs. scopolamine-treated group) [1]. This demonstrates in vivo efficacy against cholinergic dysfunction, a model relevant to Alzheimer's disease-related cognitive symptoms. The effect of E1R on scopolamine-induced cognitive deficit was antagonized by the selective sigma-1 receptor antagonist NE-100, confirming Sig1R mediation [1].

Scopolamine deficit reversal
Reported
E1R 1-10 mg/kg i.p. reversed impairment (p<0.01)
Scopolamine alone: impaired retention
Model-response endpoint context supports cognition research.
Blocked by NE-100, confirming Sig1R mediation.
cognition scopolamine passive avoidance

(2R,3S)-E1R Applications


Sig1R PAM Stereochemistry-SAR Studies

Researchers investigating how stereochemical configuration affects Sig1R PAM potency require the individual enantiomer (2R,3S)-E1R as a reference standard. The Veinberg et al. (2013) study established that R-configuration at C-4 is critical for PAM efficacy, but quantitative head-to-head data for all four enantiomers remain limited [1]. Procuring the specific (2R,3S) enantiomer enables systematic comparison with (2R,3R)-E1R, (2S,3R)-E1R, and (2S,3S)-E1R in standardized assays to generate the high-resolution SAR data currently missing from the literature.

Sig1R Cognitive Enhancement in Cholinergic Models

For in vivo studies of cognition and memory, (2R,3S)-E1R has demonstrated efficacy in the passive avoidance test at 1-10 mg/kg i.p., reversing scopolamine-induced deficits with effects blocked by the Sig1R antagonist NE-100 [1]. This model specifically requires the active enantiomer; racemic E1R or the S-enantiomer would introduce an inactive component that confounds dose-response interpretation. Researchers procuring this compound for cognition studies can reference the established dosing range and antagonist-reversal paradigm [1].

Sig1R Target Engagement & Selectivity

E1R's unique profile—enhancing [³H]DTG binding by 38% at 10 μM without displacing the radioligand and showing >20% modulation only at the sigma receptor—makes it a valuable tool for target engagement studies [1]. Researchers studying Sig1R allosteric modulation mechanisms can use (2R,3S)-E1R as a prototypical PAM to compare against direct agonists (e.g., PRE-084) or other PAM chemotypes, using the radioligand binding enhancement as a quantitative endpoint [1].

Control Compound for Sig1R Modulator Studies

Recent research has explored E1R and its fluorinated derivatives in anti-seizure and neuroprotection contexts [1]. (2R,3S)-E1R serves as the parent reference compound for these newer analogs. Its well-characterized Sig1R PAM profile, combined with its lack of locomotor effects in the open-field test, makes it a suitable positive control for evaluating novel Sig1R modulators in rodent behavioral and neuroprotection assays [2].

Application
Selection Property
Validation Focus
Stereochemical SAR studies
Enantiomer-specific PAM potency
R-configuration attribution review vs. other enantiomers
Cholinergic deficit model studies
Cognition endpoint response
Dose-response and antagonist-reversal paradigms
Target engagement and selectivity
Sigma receptor selectivity review
[3H]DTG binding enhancement endpoint
Sig1R modulator reference control
Parent compound profile
Neuroprotection and seizure model endpoints

Technical Documentation Hub

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